molecular formula C11H15NO2 B13994718 Butanamide, 3-hydroxy-N-(phenylmethyl)- CAS No. 89232-29-1

Butanamide, 3-hydroxy-N-(phenylmethyl)-

Cat. No.: B13994718
CAS No.: 89232-29-1
M. Wt: 193.24 g/mol
InChI Key: AZQFSLWMFYKQPZ-UHFFFAOYSA-N
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Description

Butanamide, 3-hydroxy-N-(phenylmethyl)-, is a substituted amide characterized by a hydroxyl group at the C3 position of the butanamide backbone and a benzyl (phenylmethyl) group attached to the nitrogen atom. This structure confers unique physicochemical properties, such as polarity from the hydroxyl group and lipophilicity from the benzyl moiety.

Properties

CAS No.

89232-29-1

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-benzyl-3-hydroxybutanamide

InChI

InChI=1S/C11H15NO2/c1-9(13)7-11(14)12-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)

InChI Key

AZQFSLWMFYKQPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCC1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 3-hydroxy-N-(phenylmethyl)- can be achieved through several methods. One common approach involves the reaction of butanamide with benzyl alcohol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can facilitate the reaction.

Industrial Production Methods

Industrial production of Butanamide, 3-hydroxy-N-(phenylmethyl)- often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 3-hydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted butanamide derivatives with various functional groups.

Scientific Research Applications

Butanamide, 3-hydroxy-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 3-hydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. The hydroxy group and phenylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Butanamide, 2-hydroxy-N,3,3-trimethyl- (CAS 87919-98-0)
  • Structure : Hydroxyl at C2, methyl groups at C3 and N.
  • Key Differences : Positional isomerism (C2 vs. C3 hydroxyl) and additional methyl groups reduce polarity compared to the target compound.
  • Properties: Molecular weight = 145.11 g/mol; hydrogen bond donors = 2, acceptors = 2 .
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS 268556-62-3)
  • Structure: Amino group at C2, dimethyl at C3, benzyl at N.
  • Applications : Used in stereoselective synthesis, highlighting the importance of chiral centers in pharmacological activity .
Butanamide, 3-methyl-N-[2-(trifluoromethyl)phenyl]- (CAS 2994-79-8)
  • Structure : Methyl at C3, trifluoromethylphenyl at N.
  • Key Differences : The electron-withdrawing trifluoromethyl group increases stability and alters solubility compared to the benzyl group in the target compound. Molecular weight = 245.24 g/mol .

Functional Group Variations

Hydroxyl vs. Keto/Amino Groups
  • 3-Oxo Group (Butanamide, 3-oxo-N-phenyl-2-(phenylazo)-, CAS 1657-13-2) : Introduces a keto group and azo linkage, creating a chromophore useful in dyes but reducing metabolic stability .
  • Amino Group (): Increases basicity, enabling salt formation and interaction with biological targets like enzymes .
Benzyl vs. Other Aromatic Substituents
  • Trifluoromethylphenyl () : Enhances metabolic resistance and electron-deficient aromatic interactions.
  • 4-Chlorophenyl () : Introduces halogen bonding, affecting receptor binding in medicinal chemistry .

Physicochemical Comparison

Compound Molecular Weight (g/mol) Hydrogen Bond Donors LogP* Key Substituents
Target Compound (Inferred) ~193.2 2 (OH, NH) ~1.5 C3-OH, N-benzyl
Butanamide, 2-hydroxy-N,3,3-trimethyl- 145.11 2 0.8 C2-OH, C3,3-diCH₃
3-Methyl-N-(trifluoromethylphenyl)- 245.24 1 (NH) 3.2 C3-CH₃, N-CF₃Ph
2-Amino-3,3-dimethyl-N-benzyl- 220.31 2 (NH₂, NH) 1.9 C2-NH₂, C3,3-diCH₃, N-benzyl

*LogP values estimated using fragment-based methods.

Biological Activity

Butanamide, 3-hydroxy-N-(phenylmethyl)- is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • IUPAC Name : Butanamide, 3-hydroxy-N-(phenylmethyl)-
  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol

Synthesis Methods

The synthesis of Butanamide, 3-hydroxy-N-(phenylmethyl)- can be achieved through various methods, including:

  • Baker’s Yeast Mediated Reduction : This eco-friendly method utilizes Baker’s yeast to convert substrates into the desired hydroxyamides, showcasing high yields and minimal environmental impact .
  • Chemical Synthesis : Traditional chemical methods involve the use of specific reagents and conditions to achieve the desired compound.

Antibacterial Activity

Research has demonstrated that Butanamide, 3-hydroxy-N-(phenylmethyl)- exhibits notable antibacterial properties. A study tested its effectiveness against several bacterial strains, revealing significant inhibition zones:

BacteriaInhibition Zone (mm)Reference
Staphylococcus aureus49
Bacillus cereus45
Escherichia coli44
Pseudomonas aeruginosa40

This data indicates that the compound is particularly effective against Gram-positive bacteria.

The mechanism by which Butanamide, 3-hydroxy-N-(phenylmethyl)- exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Disruption of Metabolic Pathways : The compound may interfere with critical metabolic processes in bacteria, leading to cell death.

Study on Antibacterial Efficacy

A study conducted by Ojha et al. (2011) evaluated the antibacterial activity of synthesized hydroxyamides, including Butanamide, 3-hydroxy-N-(phenylmethyl)-. The study utilized the well diffusion method on various bacterial strains and found that the compound showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Bacillus cereus .

Neuroprotective Potential

Recent studies have suggested that derivatives of butanamide compounds may possess neuroprotective properties. For instance, certain analogs were found to inhibit tau aggregation and reduce oxidative stress in neuronal cells, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

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